16-Deethyl-16-methylmonensin
Overview
Description
Monensin B is a polyether antibiotic isolated from the bacterium Streptomyces cinnamonensis. It is part of the monensin family, which includes other compounds such as Monensin A and Monensin C. Monensin B is known for its ability to transport ions across cell membranes, making it a valuable tool in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Monensin B can be synthesized through a series of complex chemical reactions. The process typically involves the fermentation of Streptomyces cinnamonensis, followed by extraction and purification. The fermentation broth is adjusted to a pH between 8.0 and 10.0 using sodium hydroxide, and calcium carbonate is added. The mixture is then filtered, and the collected filter cakes are dried to obtain the monensin premix .
Industrial Production Methods
In industrial settings, the production of Monensin B involves large-scale fermentation processes. The fermentation broth is processed to extract Monensin B, which is then purified through various techniques such as crystallization and chromatography. The final product is often formulated as a sodium salt for ease of use in various applications .
Chemical Reactions Analysis
Types of Reactions
Monensin B undergoes several types of chemical reactions, including:
Oxidation: Monensin B can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in Monensin B.
Substitution: Monensin B can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving Monensin B include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from the reactions of Monensin B include various oxidized and reduced derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Monensin B has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study ion transport mechanisms across cell membranes.
Biology: Employed in research on cellular processes and ion regulation.
Medicine: Investigated for its potential as an antimicrobial agent and its effects on cancer cells.
Industry: Used in animal feed to improve feed efficiency and prevent diseases such as coccidiosis in poultry
Mechanism of Action
Monensin B functions as an ionophore, meaning it facilitates the transport of ions across cell membranes. It forms complexes with monovalent cations such as sodium, potassium, and lithium, allowing these ions to move across lipid membranes. This ion transport disrupts the ionic balance within cells, leading to various biological effects. In cancer cells, Monensin B induces oxidative stress and inhibits androgen signaling, leading to apoptosis .
Comparison with Similar Compounds
Monensin B is part of the polyether ionophore family, which includes other compounds such as:
Monensin A: Similar in structure and function but with slight differences in its chemical composition.
Monensin C: Another member of the monensin family with unique properties.
Valinomycin: A neutral ionophore with different ion selectivity.
Gramicidin: A quasi-ionophore with distinct structural and functional characteristics
Monensin B is unique due to its specific ion transport capabilities and its effectiveness in various applications, particularly in veterinary medicine and scientific research.
Properties
IUPAC Name |
(2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H60O11/c1-18-14-20(3)35(40,17-36)45-27(18)25-15-19(2)30(42-25)33(8)11-10-26(43-33)32(7)12-13-34(46-32)16-24(37)21(4)29(44-34)22(5)28(41-9)23(6)31(38)39/h18-30,36-37,40H,10-17H2,1-9H3,(H,38,39)/t18-,19-,20+,21+,22-,23-,24-,25+,26+,27-,28+,29-,30+,32-,33-,34+,35-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLUKLZKZXJEFX-WALYMESLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)O)C)C)C)(CO)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)O)OC)C)O)C)C)C)(CO)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30485-16-6 | |
Record name | Monensin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30485-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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